molecular formula C8H4BrNO2 B1286999 4-Bromo-3-cyanobenzoic acid CAS No. 887757-25-7

4-Bromo-3-cyanobenzoic acid

Cat. No.: B1286999
CAS No.: 887757-25-7
M. Wt: 226.03 g/mol
InChI Key: HUFXHLPIISLHKJ-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanobenzoic acid (CAS: 887757-25-7) is a halogenated aromatic carboxylic acid derivative with the molecular formula C₈H₄BrNO₂ and a molecular weight of 226.03 g/mol . Structurally, it features a bromine atom at the para position and a cyano group at the meta position relative to the carboxylic acid moiety. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive functional groups .

Key physicochemical properties include:

Property Value
Purity ≥98% (HPLC)
Molecular Weight 226.03 g/mol
Solubility Likely polar organic solvents
Applications Organic synthesis intermediate

Its synthesis involves purification via silica gel column chromatography (chloroform/methanol, 95:5), yielding ~31.7% as a colorless solid .

Properties

IUPAC Name

4-bromo-3-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFXHLPIISLHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609391
Record name 4-Bromo-3-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887757-25-7
Record name 4-Bromo-3-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanobenzoic acid typically involves the bromination of 3-cyanobenzoic acid. One common method includes the reaction of 3-cyanobenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyanobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

Scientific Research Applications

4-Bromo-3-cyanobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce oxidative stress in biological systems by increasing the generation of reactive oxygen species (ROS). This leads to the activation of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase. The compound also affects energy metabolism by influencing respiration pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Br (C4), CN (C3), COOH C₈H₄BrNO₂ 226.03 High reactivity due to cyano group
4-Bromo-3-chlorobenzoic acid Br (C4), Cl (C3), COOH C₇H₄BrClO₂ 235.47 Chlorine enhances lipophilicity
3-Bromo-4-chlorobenzoic acid Br (C3), Cl (C4), COOH C₇H₄BrClO₂ 235.47 Altered substituent position affects binding
4-Bromo-3-fluorobenzoic acid Br (C4), F (C3), COOH C₇H₄BrFO₂ 219.01 Fluorine improves metabolic stability
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Isoindole ring, COOH C₉H₅NO₄ 191.14 Rigid planar structure enhances enzyme binding

Table 2: Inhibition Data

Compound IC₅₀ (µM) ΔG (kcal/mol) Inhibition Constant (µM)
This compound 2.34 -7.39 90.80
6-Nitroquinazoline-2,4-diol (NQD) 0.56 -7.70 94.92
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 1.34 -7.29 104.27
2-Mercapto-5-benzimidazolecarboxylic acid 1.30 -7.18 100.97

Key Findings :

  • This compound exhibits moderate inhibitory activity (IC₅₀ = 2.34 µM), outperforming 1,3-dioxo-isoindole derivatives but less potent than NQD.
  • The cyano group contributes to strong binding affinity (ΔG = -7.39 kcal/mol), though steric effects may limit optimal enzyme interactions compared to smaller substituents like fluorine .

Solubility and Reactivity:

  • The cyano group in this compound increases acidity (pKa ~2.5–3.0 estimated) compared to chloro- or bromo-substituted analogs, enhancing solubility in polar solvents .
  • In contrast, 4-bromo-3-fluorobenzoic acid benefits from fluorine’s electronegativity, improving stability and bioavailability .

Biological Activity

4-Bromo-3-cyanobenzoic acid (CAS No. 887757-25-7) is an organic compound with a unique molecular structure characterized by a bromine atom and a cyano group attached to a benzoic acid framework. Its biological activity has garnered attention in various biochemical studies, particularly regarding its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

  • Molecular Formula : C8_8H4_4BrNO2_2
  • Molecular Weight : Approximately 244.03 g/mol
  • Structural Features : The compound features a bromine substituent at the para position relative to the carboxylic acid and a cyano group at the meta position, which influences its reactivity and biological properties.

Biochemical Pathways

This compound has been shown to interact with various enzymes and proteins, influencing several biochemical pathways:

  • Oxidative Stress Induction : This compound has been observed to induce oxidative stress in plant models, such as maize seedlings, by increasing reactive oxygen species (ROS) production. This process affects antioxidant metabolism and cellular growth parameters.
  • Enzyme Interactions : It has been identified as a potential inhibitor of specific enzymatic pathways, particularly those involved in energy metabolism .

Cellular Effects

The compound exhibits significant effects on cellular structures and functions:

  • Inhibition of Plant Growth : In studies involving maize seedlings, treatment with this compound resulted in reduced root length and decreased fresh and dry weights of both roots and leaves, indicating its inhibitory effects on plant growth.
  • Antioxidant Enzyme Activity : The increase in ROS levels triggers the activation of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase, suggesting a compensatory response to oxidative stress.

Case Studies

  • Plant Model Studies : Research demonstrated that exposure to this compound led to significant morphological changes in maize seedlings. The compound's ability to induce oxidative stress was linked to alterations in growth metrics, highlighting its potential as a herbicide or growth regulator in agricultural applications.
  • Enzymatic Inhibition Studies : Investigations into the compound's role as an enzyme inhibitor revealed its interaction with metabolic pathways critical for cellular respiration. Although specific targets remain under study, preliminary findings suggest its potential use in modulating metabolic processes in various biological systems.

Data Summary

PropertyValue
Molecular FormulaC8_8H4_4BrNO2_2
Molecular Weight244.03 g/mol
ROS ProductionIncreased under treatment
Antioxidant Enzyme ActivationPeroxidase, Catalase, SOD
Effects on Plant GrowthReduced root length; lower biomass

Q & A

Basic Research Question

  • Experimental : FT-IR and Raman spectroscopy identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, COOH vibrations). Compare experimental spectra with theoretical predictions.
  • Computational : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces to correlate with experimental data .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling to avoid inhalation.
  • Storage : Store in airtight containers at 0–6°C, away from oxidizing agents.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste for professional disposal .

How do solvation effects influence the reactivity of this compound in solution-phase reactions?

Advanced Research Question

  • Computational Approach : Apply the Polarizable Continuum Model (PCM) to simulate solvent effects. Solvents like DMSO or water alter electrophilicity and nucleophilic attack sites by stabilizing charges.
  • Reactivity Descriptors : Calculate Fukui indices (via DFT) to identify electrophilic (C-Br) and nucleophilic (COOH) centers. Solvation reduces electrophilicity by ~15% in polar solvents .

What experimental strategies assess the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Use fluorescence-based assays to study binding affinity to targets like shikimate dehydrogenase. Monitor IC₅₀ values under varying pH/temperature conditions.
  • Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-negative bacteria (e.g., E. coli), reporting MIC (Minimum Inhibitory Concentration) .

How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

Advanced Research Question

  • Multi-Method Validation : Cross-validate XRD data with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For ambiguous peaks, employ ab initio structure solution using SHELX software to refine atomic positions .
  • Statistical Analysis : Apply R-factors and goodness-of-fit (GOF) metrics in crystallography to assess data reliability. For spectral discrepancies, use deconvolution tools (e.g., Gaussian fitting) .

What advanced computational methods predict the nonlinear optical (NLO) properties of this compound?

Advanced Research Question

  • Hyperpolarizability Calculations : Use DFT at the CAM-B3LYP/cc-pVTZ level to compute first hyperpolarizability (β) and dipole moments. The cyano group enhances β by ~30% compared to non-cyano analogs.
  • Charge Transfer Analysis : Electron density difference maps (EDDM) visualize intramolecular charge transfer between Br and COOH groups, critical for NLO applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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